molecular formula C9H12N2O4 B13492598 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid

Katalognummer: B13492598
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: CNJPPLQNTOGUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2,4-Dioxo-1,3-diazaspiro[44]nonan-6-yl}acetic acid is a chemical compound with the molecular formula C9H12N2O4 It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a lactone with a diamine in the presence of a base, followed by cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
  • 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Uniqueness

2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both oxo and diaza functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H12N2O4

Molekulargewicht

212.20 g/mol

IUPAC-Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)acetic acid

InChI

InChI=1S/C9H12N2O4/c12-6(13)4-5-2-1-3-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)

InChI-Schlüssel

CNJPPLQNTOGUBK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.